molecular formula C37H32O16 B591317 9'''-Methyl salvianolate B CAS No. 1167424-32-9

9'''-Methyl salvianolate B

Cat. No. B591317
M. Wt: 732.647
InChI Key: HBYGJMZNCIGGFN-NQBFDTSGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9’‘’-Methyl salvianolate B is an active constituent in the ethanol extract of Radix Salviae Miltiorrhizae . It is a white crystalline powder, soluble in methanol, ethanol, DMSO, and other organic solvents . It is derived from Salvia miltiorrhiza and can be used for cardiovascular and cerebrovascular diseases .


Synthesis Analysis

The synthesis of 9’‘’-Methyl salvianolate B involves various chromatographic techniques including silica gel, Sephadex LH-20, and reversed-phase HPLC . The resultant bromide is reacted with triphenyl phosphine in anhydrous MeCN at 80 °C .


Molecular Structure Analysis

The molecular structure of 9’‘’-Methyl salvianolate B is analyzed using spectroscopic data . The molecular weight is 732.64 and the molecular formula is C37H32O16 .


Chemical Reactions Analysis

The chemical reactions of 9’‘’-Methyl salvianolate B involve multiple cell signaling pathways . It inhibits tumor growth and metastasis .


Physical And Chemical Properties Analysis

9’‘’-Methyl salvianolate B is a white crystalline powder . It is soluble in methanol, ethanol, DMSO, and other organic solvents .

Scientific Research Applications

Cardiovascular Health

Salvianolic acids, including 9'-Methyl salvianolate B, have shown promising effects in cardiovascular health. Studies indicate their role in inhibiting platelet activation, a key factor in thrombotic diseases. For instance, salvianolic acid B has been found to potentiate the antiplatelet effects of standard dual antiplatelet therapy in patients with acute coronary syndrome, acting through mechanisms such as phosphodiesterase inhibition and P2Y12 receptor antagonism (Liu et al., 2014). Furthermore, it reduces atrial fibrillation and atrial interstitial fibrosis in post-myocardial infarction rats, likely through modulating TGF-β1/Smad2/3 and TXNIP/NLRP3 inflammasome signaling pathways (Qiu et al., 2018).

Anti-inflammatory and Anti-fibrotic Effects

Salvianolic acids exhibit anti-inflammatory properties by modulating various signaling pathways. For example, salvianolic acid B attenuates the expression and activity of MMP-2 and MMP-9, enzymes involved in tissue remodeling and fibrosis, in both animal models and cellular studies (Lin et al., 2007). Such effects suggest a potential therapeutic role in atherosclerosis and other fibrotic diseases.

Neuroprotection

Research also points to the neuroprotective effects of salvianolic acids. They have been studied for their potential to protect against ischemia-reperfusion-induced brain injuries, possibly through antioxidative mechanisms that involve scavenging free radicals and improving energy metabolism (Chen et al., 2000).

Pharmacokinetic Studies

Pharmacokinetic studies, such as those exploring the bioavailability of salvianolic acid B in animals, provide crucial insights into its absorption and systemic availability, which is fundamental for translating these findings into clinical applications (Wu et al., 2006).

Safety And Hazards

9’‘’-Methyl salvianolate B is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

The future directions of 9’‘’-Methyl salvianolate B research could involve further exploration of its anticancer mechanisms and potential as a therapeutic drug . More research is needed to fully understand its effects and potential applications .

properties

IUPAC Name

(2R)-3-(3,4-dihydroxyphenyl)-2-[(2S,3S)-2-(3,4-dihydroxyphenyl)-4-[(E)-3-[(2R)-3-(3,4-dihydroxyphenyl)-1-methoxy-1-oxopropan-2-yl]oxy-3-oxoprop-1-enyl]-7-hydroxy-2,3-dihydro-1-benzofuran-3-carbonyl]oxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H32O16/c1-50-36(48)29(15-18-3-8-22(39)26(43)13-18)51-30(45)11-6-19-4-10-24(41)34-31(19)32(33(53-34)20-5-9-23(40)27(44)16-20)37(49)52-28(35(46)47)14-17-2-7-21(38)25(42)12-17/h2-13,16,28-29,32-33,38-44H,14-15H2,1H3,(H,46,47)/b11-6+/t28-,29-,32+,33-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBYGJMZNCIGGFN-NQBFDTSGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC(=C(C=C1)O)O)OC(=O)C=CC2=C3C(C(OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)OC(CC5=CC(=C(C=C5)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](CC1=CC(=C(C=C1)O)O)OC(=O)/C=C/C2=C3[C@@H]([C@H](OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)O[C@H](CC5=CC(=C(C=C5)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H32O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

732.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9'''-Methyl salvianolate B

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